molecular formula C15H19ClN2O2S3 B2380920 5-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide CAS No. 953205-33-9

5-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2380920
CAS No.: 953205-33-9
M. Wt: 390.96
InChI Key: SBYBHXYPNBOJLB-UHFFFAOYSA-N
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Description

5-Chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring and a piperidine scaffold. The molecule’s structure includes a chloro-substituted thiophene sulfonamide core linked to a piperidin-4-ylmethyl group, which is further substituted with a thiophen-2-ylmethyl moiety. Its synthesis and characterization would typically involve techniques such as NMR, LC/MS, and X-ray crystallography (e.g., SHELX software for structural refinement) .

Properties

IUPAC Name

5-chloro-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2S3/c16-14-3-4-15(22-14)23(19,20)17-10-12-5-7-18(8-6-12)11-13-2-1-9-21-13/h1-4,9,12,17H,5-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYBHXYPNBOJLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Cl)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The efficacy and stability of the compound, like many pharmaceuticals, can be influenced by various environmental factors These can include pH levels, temperature, and the presence of other substances that may interact with the compound.

Biological Activity

5-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C10H15ClN2O2S2C_{10}H_{15}ClN_{2}O_{2}S_{2}. The compound features a thiophene ring, a piperidine moiety, and a sulfonamide functional group, which contribute to its diverse biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Intermediate : Reaction of piperidine with thiophene derivatives.
  • Chlorination : Introduction of the chloro group using reagents like thionyl chloride.
  • Sulfonamide Formation : Reaction with sulfonyl chloride in the presence of a base.

These steps can be optimized for yield and purity, often utilizing continuous flow reactors for industrial applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Compounds with similar structures have shown efficacy against various bacterial strains, suggesting this compound may serve as a potential antimicrobial agent.

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies suggest it may inhibit tumor growth by interacting with specific cellular pathways involved in cancer progression. The structural features allow for interactions with multiple biological targets through hydrogen bonding and hydrophobic interactions. Preliminary findings indicate that it may inhibit enzymes related to disease pathways, contributing to its therapeutic effects.

Comparative Analysis

A comparative analysis highlights how this compound interacts with biological systems compared to related compounds:

Compound NameStructural FeaturesBiological Activity
PiperineContains piperidine ringAnti-inflammatory, analgesic effects
Thiophene DerivativesContains thiophene moietyExhibits stability and electronic properties
Benzamide DerivativesContains benzamide groupUsed in various pharmaceutical applications

This table emphasizes the unique combination of functional groups in this compound that enables diverse interactions with biological targets.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Antimicrobial Studies : A study demonstrated that sulfonamide derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
  • Anticancer Mechanisms : Research on related benzothiazole derivatives indicated that they could inhibit cancer cell proliferation through modulation of signaling pathways associated with apoptosis.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the thiophene and piperidine groups can enhance biological activity, providing insights for future drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Functional Group Impacts

The compound’s analogs differ primarily in substituents on the piperidine ring, the aromatic core, and additional functional groups. These modifications influence physicochemical properties, binding affinity, and pharmacokinetics. Below is a detailed comparison:

Substituents on the Piperidine Ring

  • Pyrimidine Substitution (): The compound 5-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide replaces the thiophen-2-ylmethyl group with a pyrimidin-2-yl moiety.
  • Methylsulfanyl-Pyridine Carbonyl Substitution () :
    In 5-chloro-N-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)thiophene-2-sulfonamide , the piperidine is functionalized with a methylsulfanyl-pyridine carbonyl group. This introduces steric bulk and lipophilicity (logP), which may enhance membrane permeability but reduce aqueous solubility. Molecular weight: 446.007 .

  • Dimethylsulfamoyl Substitution () :
    5-Chloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}thiophene-2-carboxamide replaces the sulfonamide with a carboxamide and adds a dimethylsulfamoyl group. This substitution alters hydrogen-bonding capacity and may affect metabolic stability due to the sulfamoyl group’s resistance to hydrolysis.

Core Aromatic Modifications

  • Thiazolo[5,4-b]pyridinyl Derivative () :
    5-Chloro-N-[4-(2-thiazolo[5,4-b]pyridinyl)phenyl]-2-thiophenesulfonamide replaces the piperidine-thiophene linkage with a thiazolo-pyridine-phenyl group. The thiazolo-pyridine core’s planar structure may improve π-π stacking interactions in hydrophobic binding pockets, enhancing potency in enzyme inhibition.

  • The addition of piperazinyl and methoxy groups introduces basicity and polarity, balancing solubility and target affinity .

Tabulated Comparison of Key Compounds

Compound ID/Evidence Core Structure Piperidine Substituent Molecular Weight Key Properties
Target Compound Thiophene sulfonamide Thiophen-2-ylmethyl ~450 (estimated) Moderate lipophilicity, hydrogen-bonding via sulfonamide
Thiophene sulfonamide 2-(Methylsulfanyl)pyridine-3-carbonyl 446.007 High lipophilicity, steric bulk
(SB 271046) Benzo[b]thiophene sulfonamide Piperazinyl-methoxy - CNS-targeted, balanced solubility
(Compound 14) Thiophene sulfonamide Propan-2-yl phenoxy 443.02 65% yield, 97% purity
Thiophene carboxamide Dimethylsulfamoyl - Metabolic stability, reduced hydrogen-bonding

Research Findings and Implications

  • Potency and Selectivity : Thiazolo-pyridine derivatives () may exhibit enhanced enzyme inhibition due to planar aromatic cores, whereas benzo[b]thiophene analogs () could prioritize CNS targets.
  • Solubility vs. Permeability : Pyrimidine and triazole substituents () improve solubility via polar interactions, while methylsulfanyl groups () favor permeability.
  • Synthetic Feasibility : Higher yields in biphenyl derivatives () suggest that hydrophobic substituents are more manageable in synthesis compared to heterocyclic triazoles ().

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assign peaks to distinguish between sulfonamide (-SO₂NH-) and piperidine protons. The thiophene ring protons (δ 6.8–7.5 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm) are diagnostic .
  • IR Spectroscopy : Confirm sulfonamide bonds (asymmetric SO₂ stretch at ~1350 cm⁻¹, symmetric at ~1150 cm⁻¹) and absence of unreacted amine (-NH₂) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS [M+H]⁺ expected for C₁₆H₁₈ClN₂O₂S₂: 393.04) and fragmentation patterns to verify substituent connectivity .

What challenges arise in crystallizing this compound, and how can SHELX software improve structural refinement?

Advanced Research Focus
Crystallization challenges include low solubility in common solvents and polymorphism. Strategies:

  • Solvent Screening : Use mixed solvents (e.g., DMSO/water) for slow evaporation .
  • SHELX Applications :
    • SHELXL : Refine disordered piperidine or thiophene rings using restraints for bond lengths/angles .
    • SHELXD : Resolve phase problems in X-ray diffraction data via dual-space methods for heavy atoms (e.g., sulfur) .
      Contradictions in unit cell parameters or space group assignments can be addressed by reprocessing raw data with SHELXPRO .

How do structural modifications (e.g., thiophene vs. benzene substitution) impact biological activity?

Q. Advanced Research Focus

  • Thiophene vs. Benzene : Thiophene enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinases), while benzene may reduce steric hindrance. Comparative SAR studies show thiophene derivatives exhibit higher binding affinity to sulfonamide-sensitive targets .
  • Piperidine Flexibility : N-Methylation of the piperidine ring alters conformational flexibility, affecting membrane permeability. Molecular dynamics simulations predict improved bioavailability with bulkier substituents .

How can researchers reconcile contradictory bioactivity data across different assays?

Advanced Research Focus
Contradictions often arise from assay conditions (e.g., pH, redox environment) or off-target effects. Methodological solutions:

  • Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based) with cellular assays (e.g., viability assays) .
  • Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity measurements .
  • Computational Docking : Compare binding poses in homology models vs. crystallographic data to identify assay-specific artifacts .

What are the best practices for optimizing reaction yields in multi-step syntheses?

Q. Advanced Research Focus

  • Stepwise Monitoring : Use TLC or inline IR to track intermediate formation (e.g., sulfonamide coupling) .
  • Catalyst Screening : Employ Pd/C or Ni catalysts for Suzuki-Miyaura cross-coupling steps involving thiophene halides .
  • Byproduct Mitigation : Add scavengers (e.g., polymer-bound triphenylphosphine) to remove excess sulfonyl chloride .

What computational methods predict the drug-likeness and ADMET properties of this compound?

Q. Advanced Research Focus

  • QSAR Models : Use SwissADME or ADMETLab to predict LogP (optimal range: 2–3), aqueous solubility, and CYP450 inhibition .
  • Molecular Dynamics : Simulate blood-brain barrier penetration using CHARMM force fields, focusing on sulfonamide hydrophilicity .
  • PAINS Filters : Screen for pan-assay interference compounds (e.g., thiophene-mediated redox activity) using ZINC20 databases .

How can researchers validate target engagement in cellular models?

Q. Advanced Research Focus

  • Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization upon compound binding .
  • Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the sulfonamide moiety to crosslink with target proteins .

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